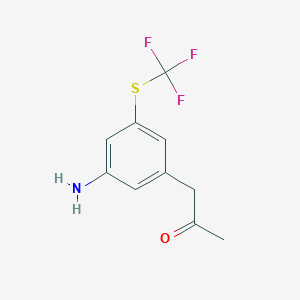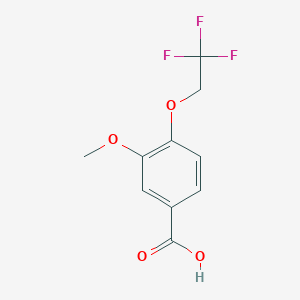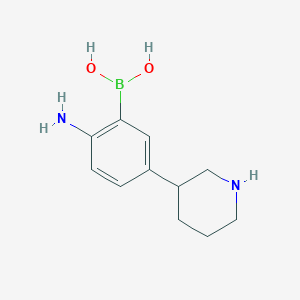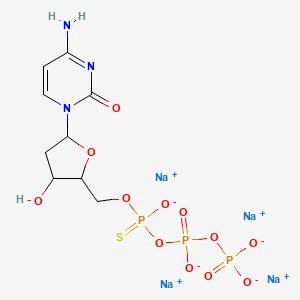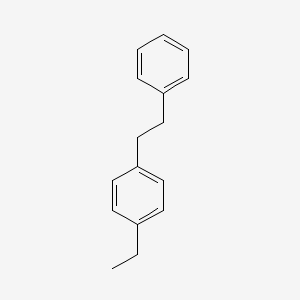
Ethyl(phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by the presence of an ethyl group and a phenylethyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl(phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of styrene derivatives. This method is preferred due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel.
化学反应分析
Types of Reactions
Ethyl(phenylethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using hydrogen gas (H2) and a metal catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Acetophenone, benzaldehyde, benzoic acid.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives of this compound.
科学研究应用
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity. Pathways involved in its action include oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
Ethylbenzene: Similar in structure but lacks the phenylethyl group.
Phenylethylamine: Contains the phenylethyl group but lacks the benzene ring.
Styrene: Contains a vinyl group attached to the benzene ring instead of an ethyl group.
Uniqueness
Ethyl(phenylethyl)benzene is unique due to the presence of both ethyl and phenylethyl groups attached to the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
64800-83-5 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChI 键 |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

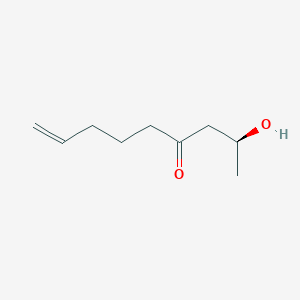
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

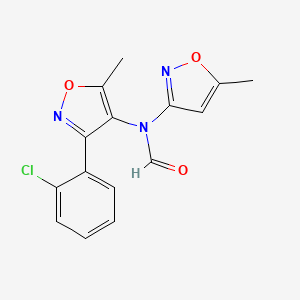
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
